

# A Comprehensive Technical Guide to the Physicochemical Properties of Dihydrosinapic Acid

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## Compound of Interest

Compound Name: *Dihydrosinapic acid*

Cat. No.: *B088610*

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## Introduction

**Dihydrosinapic acid**, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound and a derivative of cinnamic acid. As a metabolite of sinapic acid, it is of growing interest in the fields of pharmacology and drug development due to its potential antioxidant and anti-inflammatory properties. A thorough understanding of its physicochemical properties is fundamental for research and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling. This guide provides an in-depth overview of the known physicochemical characteristics of **Dihydrosinapic acid**, detailed experimental protocols for their determination, and a visualization of its potential biological activity.

## Physicochemical Properties

The physicochemical properties of **Dihydrosinapic acid** are crucial for predicting its behavior in biological systems and for the design of drug delivery systems. The quantitative data available for **Dihydrosinapic acid** are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.

Property	Value	Source	Notes
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>5</sub>	--INVALID-LINK--[1]	-
Molecular Weight	226.23 g/mol	--INVALID-LINK--[1]	-
CAS Number	14897-78-0	--INVALID-LINK--, -- INVALID-LINK--[2]	-
Melting Point	Not Experimentally Determined	-	-
Boiling Point	Not Experimentally Determined	-	-
Water Solubility	0.86 g/L (Predicted)	--INVALID-LINK--, -- INVALID-LINK--[3]	Predicted by ALOGPS
logP (Octanol-Water Partition Coefficient)	1.04 - 1.44 (Predicted)	--INVALID-LINK--[4], - INVALID-LINK--, -- INVALID-LINK--[3]	Predicted by various models (ALOGPS, ChemAxon)
pKa (Acid Dissociation Constant)	3.77 (Strongest Acidic, Predicted)	--INVALID-LINK--, -- INVALID-LINK--[3]	Predicted by ChemAxon

## Experimental Protocols

Accurate determination of physicochemical properties is essential for validating predicted values and for use in regulatory submissions. The following are detailed, standard protocols for the experimental determination of key physicochemical properties of **Dihydrosinapic acid**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which **Dihydrosinapic acid** transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)[5]
- Capillary tubes (sealed at one end)[6][7]

- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **Dihydrosinapic acid** sample is pure and completely dry, as impurities and solvents can depress and broaden the melting point range.<sup>[7]</sup> If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.<sup>[6][7]</sup>
- Measurement:
  - Place the capillary tube into the heating block of the melting point apparatus.
  - For a preliminary, rapid determination, heat the sample at a faster rate (e.g., 10-20 °C/minute) to get an approximate melting range.
  - Allow the apparatus to cool.
  - For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point.<sup>[6]</sup>
  - Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.<sup>[6]</sup>
- Observation and Recording:
  - Record the temperature at which the first drop of liquid appears (the onset of melting).
  - Record the temperature at which the entire sample has completely melted into a clear liquid.
  - The recorded range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

- Replicate Measurements: Perform the determination in triplicate to ensure accuracy and report the average melting point range.

## Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Dihydrosinapic acid** in a specific solvent (e.g., water, ethanol, buffer solutions).

Apparatus:

- Glass flasks or vials with screw caps
- Orbital shaker or magnetic stirrer in a temperature-controlled environment
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filters)
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **Dihydrosinapic acid** to a known volume of the desired solvent in a flask. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.<sup>[8]</sup>
  - Seal the flask to prevent solvent evaporation.
- Equilibration:
  - Place the flask in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).
  - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.<sup>[8]</sup> The system is considered to be at equilibrium when the concentration of the solute in solution does not change over time.

- Phase Separation:
  - After equilibration, allow the suspension to settle.
  - Separate the saturated solution from the excess solid by centrifugation or filtration.[8] It is crucial to avoid transferring any solid particles during this step.
- Quantification:
  - Prepare a series of standard solutions of **Dihydrosinapic acid** with known concentrations.
  - Analyze the saturated solution and the standard solutions using a suitable analytical method like UV-Vis spectrophotometry or HPLC to determine the concentration of **Dihydrosinapic acid** in the saturated solution.
  - Construct a calibration curve from the standard solutions to accurately determine the concentration in the test sample.
- Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in **Dihydrosinapic acid**.

Apparatus:

- pH meter with a glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker or titration vessel
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

#### Procedure:

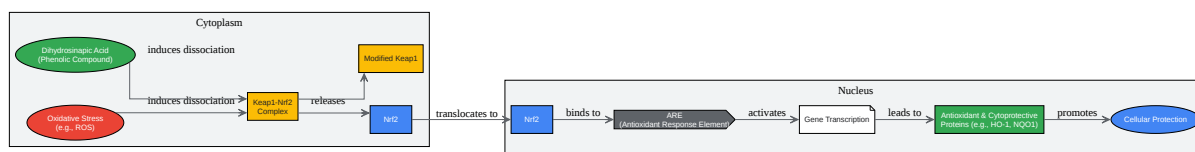
- Sample Preparation:
  - Accurately weigh a known amount of **Dihydrosinapic acid** and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. The concentration should be in the range of 0.01 to 0.1 M.
- Titration Setup:
  - Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
  - Immerse the calibrated pH electrode into the solution.
- Titration Process:
  - If titrating the acidic form, slowly add the standardized NaOH solution from the burette in small, known increments.
  - After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.[\[9\]](#)
  - Continue the titration well past the equivalence point.
- Data Analysis:
  - Plot a titration curve of pH versus the volume of titrant added.
  - Determine the equivalence point, which is the point of steepest inflection on the curve.
  - The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[\[10\]](#)
- Replicate Measurements: Perform the titration at least three times to ensure the reproducibility of the results and report the average pKa value.

## Biological Activity and Signaling Pathway

Phenolic acids, including **Dihydrosinapic acid**, are recognized for their antioxidant properties. [11] A key mechanism underlying this protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

## Nrf2-Mediated Antioxidant Response

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or to electrophilic compounds like some phenolic acids, Keap1 is modified, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophiles, thereby protecting the cell from oxidative damage.[15][16]



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Caption: Nrf2-mediated antioxidant signaling pathway activated by **Dihydrosinapic acid**.

## Conclusion

This technical guide provides a summary of the currently available physicochemical data for **Dihydrosinapic acid**, alongside standardized protocols for their experimental determination. The lack of extensive experimental data highlights an area for future research that would be invaluable for the scientific and drug development communities. The visualization of the Nrf2 signaling pathway offers a plausible mechanism for the antioxidant effects of **Dihydrosinapic acid**, providing a basis for further pharmacological investigation into its therapeutic potential.

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